molecular formula C9H14N2 B12439808 4-Tert-butylpyridin-3-amine

4-Tert-butylpyridin-3-amine

Cat. No.: B12439808
M. Wt: 150.22 g/mol
InChI Key: TZEDCZGGACXELD-UHFFFAOYSA-N
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Description

4-Tert-butylpyridin-3-amine: is an organic compound with the molecular formula C9H14N2 . It is a derivative of pyridine, where a tert-butyl group is attached to the fourth position and an amine group is attached to the third position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-tert-butylpyridine with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired outcome.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes often use tert-butyl chloride and pyridine as starting materials, with the reaction being carried out in the presence of a catalyst such as aluminum chloride. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 4-Tert-butylpyridin-3-amine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a ligand in coordination chemistry.

Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-Tert-butylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds and participate in nucleophilic reactions, further modulating its activity.

Comparison with Similar Compounds

    4-Tert-butylpyridine: Lacks the amine group, used in dye-sensitized solar cells.

    3-Aminopyridine: Lacks the tert-butyl group, used in pharmaceuticals and as a reagent in organic synthesis.

    4-Aminopyridine: Similar structure but with the amine group at the fourth position, used in medical treatments for neurological disorders.

Uniqueness: 4-Tert-butylpyridin-3-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-tert-butylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-6-8(7)10/h4-6H,10H2,1-3H3

InChI Key

TZEDCZGGACXELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)N

Origin of Product

United States

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